molecular formula C15H12N4O3S B2754695 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1787879-83-7

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2754695
CAS No.: 1787879-83-7
M. Wt: 328.35
InChI Key: RRBXWNLDECSEGF-UHFFFAOYSA-N
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Description

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety, an azetidine ring, and a thiazolidine-2,4-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Mechanism of Action

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation . This suggests that the compound may interact with these targets, leading to changes in cellular function and response.

Biochemical Pathways

Tzd analogues are known to exhibit their antimicrobial action by inhibiting cytoplasmic mur ligases . These enzymes are involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of these enzymes disrupts peptidoglycan synthesis, leading to bacterial cell death .

Pharmacokinetics

A study on thiazolidin-2,4-dione derivatives has shown that they possess drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Tzd analogues are known to exhibit antioxidant action by scavenging reactive oxygen species (ros) . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The thiazolidin-2,4-dione (TZD) moiety, a part of the 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione, plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Molecular Mechanism

The molecular mechanism of 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is also not fully understood. Tzd analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common approach is the condensation of quinoxaline-2-carboxylic acid with azetidin-3-amine, followed by cyclization with thiazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Green chemistry principles, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
  • 1-(Thiazole[4,5-b]quinoxaline-2-yl)-3-phenyl-2-pyrazoline

Uniqueness

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of three distinct moieties: quinoxaline, azetidine, and thiazolidine-2,4-dione. This unique structure imparts a range of biological activities and makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBXWNLDECSEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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